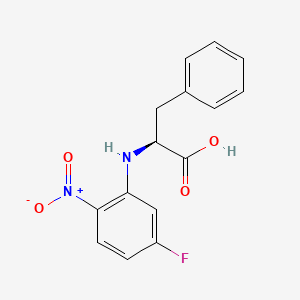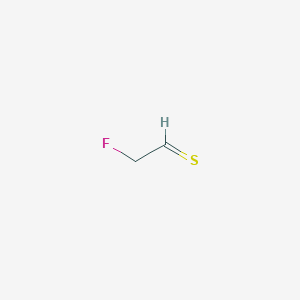
Fluoroethanethial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroethanethial is an organofluorine compound characterized by the presence of a fluorine atom attached to an ethanethial group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluoroethanethial can be synthesized through several methods. One common approach involves the reaction of ethanethial with a fluorinating agent under controlled conditions. For instance, the reaction of ethanethial with sulfur tetrafluoride (SF4) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Fluoroethanethial undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoroethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield fluoroethanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), amine (NH2-)
Major Products
Oxidation: Fluoroethanoic acid
Reduction: Fluoroethanol
Substitution: Various substituted ethanethial derivatives
Aplicaciones Científicas De Investigación
Fluoroethanethial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Explored for its potential use in pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of fluoroethanethial involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Fluoroethanethial can be compared with other similar compounds, such as:
Fluoroethanol: Both compounds contain a fluorine atom, but fluoroethanol has a hydroxyl group instead of a thial group. Fluoroethanol is more commonly used in organic synthesis and as a solvent.
Fluoroethanoic acid: This compound is the oxidized form of this compound and is used in different chemical reactions and applications.
Fluoromethane: A simpler fluorinated compound with a single carbon atom. It is used as a refrigerant and in other industrial applications.
Propiedades
Número CAS |
202069-30-5 |
|---|---|
Fórmula molecular |
C2H3FS |
Peso molecular |
78.11 g/mol |
Nombre IUPAC |
2-fluoroethanethial |
InChI |
InChI=1S/C2H3FS/c3-1-2-4/h2H,1H2 |
Clave InChI |
XJIHXDMRYXTMLG-UHFFFAOYSA-N |
SMILES canónico |
C(C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


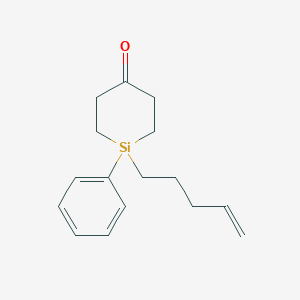
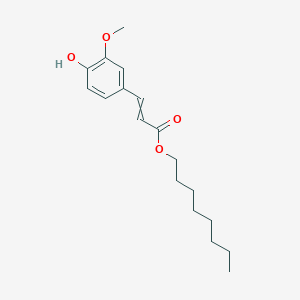

![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)

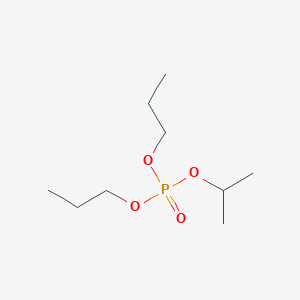
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)

![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
